molecular formula C10H11ClN2O2 B1604337 4-(2-Chloroisonicotinoyl)morpholine CAS No. 174482-98-5

4-(2-Chloroisonicotinoyl)morpholine

Cat. No. B1604337
M. Wt: 226.66 g/mol
InChI Key: CFQBEUQXLUMNQP-UHFFFAOYSA-N
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Description

“4-(2-Chloroisonicotinoyl)morpholine” is a chemical compound with the CAS number 174482-98-5 . It has a molecular weight of 226.66 and its IUPAC name is 4-(2-chloroisonicotinoyl)morpholine . It is typically stored at room temperature .


Molecular Structure Analysis

The linear formula of “4-(2-Chloroisonicotinoyl)morpholine” is C10 H11 Cl N2 O2 . The InChI code is 1S/C10H11ClN2O2/c11-9-7-8 (1-2-12-9)10 (14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

“4-(2-Chloroisonicotinoyl)morpholine” is a solid at room temperature . It has a molecular weight of 226.66 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Antimicrobial Activity

Research on morpholine derivatives has shown potential in combating multidrug-resistant strains of various microorganisms. For example, a study on the compound 4-(Phenylsulfonyl) morpholine investigated its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly enhancing the effectiveness of amikacin against P. aeruginosa, highlighting its potential in antibiotic resistance management (Oliveira et al., 2015).

Synthesis and Complexation with Metals

Morpholine derivatives have also been explored for their ability to form complexes with metals. A study involving the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) revealed insights into the structural and electronic properties of these complexes. Such research underscores the relevance of morpholine derivatives in organometallic chemistry and potential applications in catalysis and material science (Singh et al., 2000).

Pharmaceutical Development

Morpholine and its derivatives are prominent in medicinal chemistry due to their physicochemical properties that make them suitable for drug development. They have been incorporated into various therapeutic agents targeting a wide range of molecular targets. A review article emphasizes the versatility of the morpholine scaffold in drug design, showcasing its importance across different therapeutic areas. This includes its role in enhancing potency, drug-like properties, and pharmacokinetics of pharmaceutical compounds (Kourounakis et al., 2020).

properties

IUPAC Name

(2-chloropyridin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBEUQXLUMNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649213
Record name (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroisonicotinoyl)morpholine

CAS RN

174482-98-5
Record name (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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